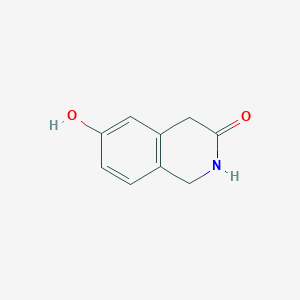

6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Biology

The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural feature of numerous natural products, most notably a wide range of alkaloids. This core is not merely a passive framework but an active participant in molecular interactions, contributing to the diverse biological activities exhibited by its derivatives. Research has consistently demonstrated that compounds bearing the isoquinoline scaffold possess a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and antitumor effects. nih.govnih.gov The structural rigidity and the presence of the nitrogen atom, which can act as a hydrogen bond acceptor, are key features that enable isoquinoline derivatives to bind effectively to a variety of biological targets.

The 1,2-Dihydroisoquinolin-3(4H)-one Motif as a Privileged Structure in Drug Discovery Research

Within the broader family of isoquinolines, the 1,2-dihydroisoquinolin-3(4H)-one motif has garnered significant attention as a privileged structure in its own right. This partially saturated heterocyclic system retains key electronic features of the isoquinoline core while introducing a lactam functionality and a non-aromatic, flexible ring. This combination of a rigid aromatic portion and a more conformationally mobile saturated part allows for a fine-tuning of physicochemical properties and biological activity. The presence of the carbonyl group and the secondary amine in the lactam ring provides additional points for hydrogen bonding, which are crucial for target recognition and binding affinity. The versatility of this scaffold allows for substitutions at various positions, enabling the generation of large libraries of compounds for screening and optimization in drug discovery programs.

Scope and Research Imperatives for 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one Derivatives

While the broader 1,2-dihydroisoquinolin-3(4H)-one scaffold has been explored, the specific derivative, This compound , presents a particularly compelling case for focused research. The introduction of a hydroxyl group at the 6-position of the aromatic ring is a critical modification. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. Furthermore, it provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially enhanced or novel biological activities.

The primary research imperatives for This compound and its derivatives lie in the systematic exploration of their therapeutic potential. Preliminary investigations and the known activities of related compounds suggest that this scaffold may be a promising starting point for the development of new anti-inflammatory, analgesic, and antioxidant agents. Moreover, its structural similarity to other bioactive isoquinolines indicates a potential for activity in areas such as oncology and neurodegenerative diseases. A thorough investigation into the synthesis of a variety of derivatives and a comprehensive evaluation of their biological activities are crucial next steps. This includes detailed structure-activity relationship (SAR) studies to understand how modifications to the core structure impact its pharmacological profile.

Although specific, detailed research findings on the biological activities of This compound are currently limited in publicly available literature, the foundational knowledge of the isoquinoline and dihydroisoquinolinone scaffolds strongly supports its potential as a valuable building block in medicinal chemistry. The following data table presents the biological activity of a series of related N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, highlighting the potential for this class of compounds to exhibit significant biological effects.

| Compound | Substituent (Ar) | Urease Inhibition IC50 (µM) |

| 1 | 2-Fluorophenyl | 26.8 ± 0.73 |

| 2 | 4-Trifluoromethylphenyl | 7.0 ± 0.88 |

| 3 | 3-Fluorophenyl | 26.8 ± 0.88 |

Data sourced from a study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as potential urease inhibitors. researchgate.net

The promising, albeit nascent, profile of This compound underscores the need for dedicated research to unlock its full therapeutic potential. Future studies will undoubtedly focus on synthesizing a wider array of derivatives and conducting comprehensive biological evaluations to delineate their mechanisms of action and establish a clear path toward clinical applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-2-1-6-5-10-9(12)4-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWQMROIPHVPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxy 1,2 Dihydroisoquinolin 3 4h One and Its Analogues

Classical and Contemporary Approaches to Dihydroisoquinoline Synthesis

The construction of the dihydroisoquinoline core can be achieved through various synthetic strategies, ranging from historical name reactions to modern transition-metal-catalyzed processes.

Bischler-Napieralski Cyclization and Variants for Isoquinoline (B145761) Ring Formation

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. nih.govwikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution is typically promoted by dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.org The reaction proceeds by activation of the amide carbonyl, followed by cyclization onto the electron-rich aromatic ring. The presence of electron-donating groups on the phenyl ring facilitates this reaction. wikipedia.org

Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The specific conditions often dictate the predominant pathway. wikipedia.org

A significant variant of this reaction is the Pictet-Gams synthesis , which allows for the formation of fully aromatic isoquinolines from β-hydroxy- or β-methoxy-β-phenylethylamides. drugfuture.comdrugfuture.comquimicaorganica.org This method circumvents the need for a separate dehydrogenation step often required after a standard Bischler-Napieralski reaction. quimicaorganica.org The key step in the Pictet-Gams reaction is the cyclization of acylated aminomethyl phenyl carbinols or their ethers. drugfuture.comdrugfuture.com

Another modification involves the use of N-acyl-2-hydroxy-2-(trifluoromethyl)arylethylamines under Pictet-Gams conditions, which can lead to the formation of 2-oxazolines instead of the expected isoquinolines, highlighting the influence of substituents on the reaction outcome. researchgate.net

| Reaction | Starting Material | Reagents | Product | Reference(s) |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, ZnCl₂ | 3,4-Dihydroisoquinoline | nih.govwikipedia.orgorganic-chemistry.org |

| Pictet-Gams | β-hydroxy-β-phenylethylamide | P₂O₅ in toluene/xylene | Isoquinoline | drugfuture.comdrugfuture.comquimicaorganica.org |

| Modified Pictet-Gams | N-acyl-2-hydroxy-2-(trifluoromethyl)arylethylamine | Pictet-Gams conditions | 2-Oxazoline | researchgate.net |

Schmidt Reaction for Dihydroisoquinolinone Core Synthesis

The Schmidt reaction is a versatile method for the synthesis of amides and lactams from ketones or carboxylic acids using hydrazoic acid (HN₃) in the presence of a strong acid. nih.gov This reaction involves the rearrangement of an azido (B1232118) intermediate with the expulsion of nitrogen gas.

A study on the intramolecular Schmidt reaction of azido-ketones demonstrated its utility in constructing the indolizidine skeleton, a related nitrogen-containing heterocyclic system, highlighting its potential for complex alkaloid synthesis. nih.gov

| Reaction Type | Starting Material | Key Intermediate | Product | Reference(s) |

| Intramolecular Schmidt | Azido-ketone | Azido-ketone | Lactam (e.g., Indolizidine) | nih.gov |

| Schmidt Reaction on Adducts | Ketone isoxazolidine (B1194047) cycloadduct | Azidohydrin | Tetrahydroisoquinolinone | nih.gov |

Palladium-Catalyzed Cyclization and Coupling Reactions for Fused Isoquinolinones

Palladium catalysis has emerged as a powerful tool for the synthesis of isoquinolines and their fused derivatives, offering high efficiency and functional group tolerance. These reactions often involve C-H activation, annulation, and coupling strategies.

One approach involves the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters to afford 3,4-dihydroisoquinolin-1(2H)-ones in good yields and with high regioselectivity. mdpi.com The catalytic cycle is proposed to proceed through a five-membered cyclopalladation intermediate. mdpi.com

Another strategy is the palladium-catalyzed α-arylation of ketones with ortho-functionalized aryl halides. The resulting 1,5-dicarbonyl intermediates can then be cyclized with an ammonia (B1221849) source to furnish a wide range of substituted isoquinolines. nih.gov This method is particularly advantageous as it is not limited to electron-rich systems. nih.gov

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of fused isoquinolinones. For example, a three-component cascade involving 2-iodobenzoates, allenes, and ammonium (B1175870) tartrate provides a facile route to functionalized isoquinolinones. rsc.org This process capitalizes on an initial palladium-mediated intramolecular allene (B1206475) insertion followed by nucleophilic addition. rsc.org The synthesis of more complex, three-ring fused isoquinolinones can be achieved via carboxamidation reactions catalyzed by palladium. researchgate.net

| Catalyst System | Reactants | Reaction Type | Product | Reference(s) |

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ / DIPEA | N-methoxybenzamide, 2,3-allenoic acid ester | C-H Activation/Annulation | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

| Pd catalyst / Ligand | Ketone, ortho-functionalized aryl halide | α-Arylation/Cyclization | Substituted Isoquinoline | nih.gov |

| Pd₂(dba)₃ / TFP / K₂CO₃ | 2-Iodobenzoate, allene, ammonium tartrate | Three-component Cascade | Functionalized Isoquinolinone | rsc.org |

| Palladium catalyst | Amide, Alkyne | Carboxamidation | Fused Isoquinolinone | researchgate.net |

Multicomponent Reactions (MCRs) and One-Pot Protocols for Diversification

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds, such as dihydroisoquinolinones, in a single synthetic operation. These reactions allow for the facile introduction of diversity into the target structures.

The Castagnoli-Cushman reaction, a three-component reaction of a homophthalic anhydride (B1165640), an amine, and an aldehyde, has been utilized to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction has been applied to generate libraries of compounds for biological screening. nih.govrsc.org

Another notable MCR is a four-component domino reaction involving 2-(2-bromoethyl)benzaldehyde, an isocyanide, an amine, and sodium azide, which yields tetrazolyl-tetrahydroisoquinoline derivatives under catalyst-free conditions. nih.gov

One-pot syntheses combining multiple reaction steps without the isolation of intermediates also provide a streamlined route to dihydroisoquinolinones. For example, a one-pot process combining a laccase/TEMPO-mediated oxidation of benzylic alcohols with a subsequent Pictet-Spengler reaction has been developed for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net Similarly, a one-pot treatment of N-alkyl-2,N-dilithiobenzamides with methyl 2-oxoalkanoates affords 4-substituted 4-hydroxyisoquinoline-1,3(2H,4H)-diones. researchgate.net

| Reaction Name | Components | Key Features | Product | Reference(s) |

| Castagnoli-Cushman Reaction | Homophthalic anhydride, amine, aldehyde | Three-component reaction | 3,4-Dihydroisoquinolin-1(2H)-one | nih.govrsc.org |

| Four-component Domino Reaction | 2-(2-bromoethyl)benzaldehyde, isocyanide, amine, NaN₃ | Catalyst-free, ambient conditions | Tetrazolyl-tetrahydroisoquinoline | nih.gov |

| Laccase/TEMPO-Pictet-Spengler | Benzylic alcohol, m-tyramine (B1210026) hydrobromide | Chemoenzymatic one-pot process | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| Dilithiobenzamide Reaction | N-alkylbenzamide, methyl 2-oxoalkanoate | One-pot, formation of 4-hydroxyisoquinolinediones | 4-Hydroxyisoquinoline-1,3(2H,4H)-dione | researchgate.net |

Targeted Synthesis of 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one and its Direct Precursors

The synthesis of the specific target molecule, this compound, requires a strategic approach to introduce the hydroxyl group at the C-6 position.

Strategic Introduction of the Hydroxyl Group at the C-6 Position

A common and effective strategy for introducing a hydroxyl group onto an aromatic ring is to use a precursor bearing a methoxy (B1213986) group, which can be subsequently demethylated. This approach is well-documented in the synthesis of related heterocyclic systems.

A plausible synthetic route to this compound would commence with a commercially available or readily synthesized methoxy-substituted phenylethylamine, such as 2-(3-methoxyphenyl)ethylamine. researchgate.net This starting material can undergo acylation with a suitable reagent, for example, an α-haloacetyl halide, to form the corresponding N-(2-(3-methoxyphenyl)ethyl) α-haloacetamide.

This amide precursor can then undergo an intramolecular Friedel-Crafts-type cyclization to form the 1,2-dihydroisoquinolin-3(4H)-one ring system. A similar intramolecular Friedel-Crafts alkylation has been reported for the synthesis of 6-hydroxy-3,4-dihydroquinolinone from N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid at elevated temperatures. google.com This suggests that the cyclization of the N-(2-(3-methoxyphenyl)ethyl) α-haloacetamide would likely yield 6-methoxy-1,2-dihydroisoquinolin-3(4H)-one.

The final step would involve the demethylation of the 6-methoxy group to afford the desired this compound. Various reagents are available for this transformation, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) and its subsequent use in preparing more complex molecules is a known process, indicating the feasibility of this methoxy-precursor strategy. researchgate.net

Alternatively, a direct hydroxylation of the dihydroisoquinolinone core could be explored, although this may present challenges with regioselectivity. The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has also been reported, further supporting the use of methoxy-substituted precursors for accessing functionalized isoquinoline scaffolds. mdpi.comresearchgate.net

Proposed Synthetic Strategy:

| Step | Reaction | Starting Material | Intermediate/Product | Relevant Literature |

| 1 | Acylation | 2-(3-methoxyphenyl)ethylamine | N-(2-(3-methoxyphenyl)ethyl) α-haloacetamide | General acylation methods |

| 2 | Intramolecular Friedel-Crafts Cyclization | N-(2-(3-methoxyphenyl)ethyl) α-haloacetamide | 6-Methoxy-1,2-dihydroisoquinolin-3(4H)-one | google.com |

| 3 | Demethylation | 6-Methoxy-1,2-dihydroisoquinolin-3(4H)-one | This compound | Standard demethylation protocols |

Synthesis of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones as Intermediates

A versatile three-step general method allows for the preparation of various N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds. acs.orgresearchgate.netbohrium.com This sequence begins with a cross-coupling reaction between ethyl 2-bromobenzoates and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. acs.org The resulting (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines then undergo a base-mediated ring closure. acs.org The final step involves N-deprotection and subsequent N-alkylation to yield the desired N-substituted products. acs.orgresearchgate.net

Other modern synthetic approaches include metal-catalyzed reactions. For instance, Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases through C-H activation provides a direct route to a variety of 3,4-dihydroisoquinolones. organic-chemistry.org Similarly, palladium-catalyzed C-H allylation/annulation of N-sulfonyl amides with allylic alcohols, using oxygen as the terminal oxidant, yields 3,4-dihydroisoquinolones bearing a vinyl substituent. organic-chemistry.org The Castagnoli-Cushman reaction (CCR) represents another powerful tool, where a three-component reaction of homophthalic anhydride, amines, and aldehydes produces dihydroisoquinolones with high diastereoselectivity. organic-chemistry.orgnih.gov

Table 1: Selected Synthetic Methods for 3,4-Dihydroisoquinolin-1(2H)-one Intermediates

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |

|---|---|---|---|---|

| Cross-Coupling/Cyclization | Ethyl 2-bromobenzoates, Potassium (2-((Boc)amino)ethyl)trifluoroborate | Palladium catalyst, Base | N-Substituted 3,4-dihydroisoquinolin-1(2H)-ones | acs.orgresearchgate.net |

| Rh(III)-Catalyzed Cycloaddition | N-Aryl amides, Alkenes/Alkynes | [RhCp*Cl2]2 | Substituted 3,4-dihydroisoquinolones | organic-chemistry.org |

| Castagnoli-Cushman Reaction | Homophthalic anhydride, Amines, Aldehydes | None (or Lewis Acid) | 3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | organic-chemistry.orgnih.gov |

| Pd-Catalyzed Annulation | N-Sulfonyl amides, Allylic alcohols | Palladium catalyst, O2 | 4-Vinyl-3,4-dihydroisoquinolones | organic-chemistry.org |

Derivatization Strategies for Structural Elucidation and Activity Modulation

Once the core 3,4-dihydroisoquinolin-1(2H)-one is formed, various derivatization strategies can be employed to explore the chemical space and modulate biological activity. These include modifications at the nitrogen atom, expansion of the ring system, and substitution on the aromatic ring.

N-Substitution and Amide Modifications

Direct substitution on the nitrogen atom of the lactam ring is a common strategy for diversification. A general method for preparing a variety of N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds involves a three-step sequence of cross-coupling, cyclization, and N-deprotection/N-alkylation. acs.orgbohrium.com This allows for the introduction of various alkyl and benzyl (B1604629) groups at the N-2 position. acs.orgresearchgate.net

Amide modifications are also crucial, often involving the replacement of the amide bond with bioisosteres to improve properties like metabolic stability. nih.govacs.orgacs.orgebi.ac.uknih.gov Known bioisosteres for the amide group include heterocycles such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.govacs.org These replacements can maintain or enhance biological activity by mimicking the key hydrogen bonding and conformational features of the original amide. nih.gov

Ring System Diversification and Fused Heterocycle Formation

The 3,4-dihydroisoquinolin-1(2H)-one scaffold can be elaborated into more complex, fused heterocyclic systems. The Castagnoli–Cushman reaction (CCR) is a powerful method for this purpose. nih.govbeilstein-journals.org Reacting 3,4-dihydroisoquinolines with cyclic anhydrides like glutaric anhydride, succinic anhydride, diglycolic anhydride, or thiodiacetic anhydride leads to the one-step formation of tricyclic fused systems. nih.govbeilstein-journals.org For example, this reaction provides access to the benzo[a]quinolizidine ring system, a framework found in several alkaloids with notable biological activities. nih.gov The reaction can produce a mixture of diastereomers, and its scope has been expanded to include various substituted 3,4-dihydroisoquinolines and different cyclic anhydrides. nih.gov

More recent methods include photocatalytic strategies. A [4+2] skeleton-editing approach using vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters enables the direct synthesis of dihydroisoquinoline-1,4-diones. rsc.org This reaction proceeds via a radical-initiated ring-enlargement cascade, cleaving two C-N bonds and forming two C-C bonds and one C-N bond to construct the new ring system. rsc.org Additionally, three-component cascade reactions of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III), can be used to assemble multisubstituted isoquinolines and other heterocycle-fused pyridines. nih.gov

Introduction of Alkoxy, Halogen, and Aryl Substituents

The introduction of various substituents onto the dihydroisoquinolinone framework is key to fine-tuning its properties. A notable method for arylation involves a two-step protocol for the trans-diastereoselective introduction of an aryl group at the C-4 position. beilstein-journals.orgnih.govnih.govresearchgate.net This process starts with a direct Regitz diazo transfer onto a 3(2H)-isoquinolone, followed by a triflic acid (TfOH)-promoted hydroarylation with an arene molecule. beilstein-journals.orgnih.gov This sequence is generally high-yielding and applicable to a wide range of substrates. beilstein-journals.org

Cobalt(III)-catalyzed C-H annulation of arylamides with 1,3-dienes is another method that furnishes 3,4-dihydroisoquinolinones. organic-chemistry.org Furthermore, Cp*Co(III)-catalyzed reverse regioselective [4+2] annulation of N-chlorobenzamides with vinyl silanes allows for the synthesis of 4-silylated isoquinolones under redox-neutral conditions. researchgate.net

Table 2: Derivatization Reactions of the Dihydroisoquinolinone Scaffold

| Derivatization Type | Reaction | Reagents/Catalysts | Position(s) Modified | Product Type | Reference(s) |

|---|---|---|---|---|---|

| N-Substitution | N-Alkylation | Alkyl/Benzyl Halides, Base | N-2 | N-Substituted derivatives | acs.orgresearchgate.net |

| Ring Fusion | Castagnoli-Cushman Reaction | Cyclic Anhydrides (e.g., glutaric, succinic) | C-1, N-2 | Fused tricyclic systems (e.g., benzo[a]quinolizidines) | nih.govbeilstein-journals.org |

| Arylation | Regitz Diazo Transfer / Hydroarylation | p-ABSA, TfOH, Arene | C-4 | 4-Aryl-dihydroisoquinolinones | beilstein-journals.orgnih.gov |

| Silylation | Cp*Co(III)-catalyzed Annulation | [Cp*Co(CO)I2], AgSbF6 | C-4 | 4-Silyl-isoquinolones | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Techniques

The control of stereochemistry is paramount in modern drug discovery, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Consequently, significant effort has been dedicated to developing stereoselective syntheses of dihydroisoquinoline derivatives.

Asymmetric Synthetic Routes to Enantiopure Dihydroisoquinoline Derivatives

Several catalytic asymmetric methods have been developed to produce enantiomerically enriched dihydroisoquinoline derivatives. One approach is the iridium-catalyzed asymmetric hydrogenation of quinolines, where simply changing the solvent can lead to the selective formation of either the (R) or (S) enantiomer of the corresponding tetrahydroquinoline product in high yield and enantioselectivity. acs.orgrsc.org

Chiral phosphoric acids have emerged as effective catalysts for the asymmetric aza-Friedel–Crafts reaction of 3,4-dihydroisoquinolines with 1-naphthols, affording chiral C1-substituted tetrahydroisoquinolines in excellent yields and enantioselectivities. acs.org Another powerful strategy is the palladium-catalyzed decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. organic-chemistry.org Utilizing a P-chiral monophosphorus ligand (BI-DIME), this reaction provides access to 3,4-dihydroquinolin-2-ones with two adjacent stereocenters in high yield and with excellent diastereo- and enantioselectivity. organic-chemistry.org

For the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, the enantioselective reduction of the corresponding 1-substituted-3,4-dihydroisoquinolines is a common strategy. rsc.org This can be achieved through various methods, including the use of chiral hydride reducing agents or hydrogenation with a chiral catalyst. rsc.org

Classical chiral resolution, which involves separating a racemic mixture into its enantiomers, remains a viable technique. wikipedia.org This is typically done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation via crystallization. wikipedia.org

Table 3: Asymmetric Synthetic Approaches to Chiral Dihydroisoquinoline Derivatives

| Method | Substrate | Catalyst/Ligand | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Quinolines | Ir-complex with chiral ligand | Chiral Tetrahydroquinolines | Solvent-controlled enantiodivergence | acs.org |

| Aza Friedel-Crafts Reaction | 3,4-Dihydroisoquinolines, 1-Naphthols | Chiral Phosphoric Acid | C1-Naphthyl-Tetrahydroisoquinolines | High enantioselectivity | acs.org |

| Decarboxylative [4+2]-Cycloaddition | 4-Vinyl Benzoxazinanones, Carboxylic Acids | Pd-catalyst with P-chiral BI-DIME ligand | Chiral 3,4-Dihydroquinolin-2-ones | Creates two contiguous stereocenters | organic-chemistry.org |

| Enantioselective Reduction | 1-Substituted-3,4-dihydroisoquinolines | Chiral Hydride Agents or Chiral Catalysts | Chiral 1-Substituted-Tetrahydroisoquinolines | Introduction of chirality at C1 | rsc.org |

Enzyme-Catalyzed Dynamic Kinetic Resolution for 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acids

The enantiomerically pure forms of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are valuable building blocks in the synthesis of modulators for nuclear receptors, such as the liver X receptor. researchgate.net An efficient method for obtaining these enantiopure compounds is through the dynamic kinetic resolution (DKR) of their corresponding racemic esters, catalyzed by enzymes. researchgate.net

Specifically, Candida antarctica lipase (B570770) B (CAL-B) has been successfully employed in the hydrolysis of racemic 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters. researchgate.net This enzymatic process demonstrates (R)-selectivity, leading to the formation of the desired (1R)-enantiomers with high enantiomeric excess (ee >99%) and good chemical yields (>87%). researchgate.net The reaction can be effectively carried out in both organic solvents and aqueous buffer systems. researchgate.net

For instance, the DKR of the ethyl ester hydrochloride of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was performed in an aqueous ammonium acetate (B1210297) buffer at a pH of 8.5 and a temperature of 30°C, yielding the (1R)-acid with an enantiomeric excess greater than 99%. researchgate.net Similarly, the 6-methoxy analogue also undergoes efficient resolution under these conditions. researchgate.net The use of immobilized CAL-B has been shown to be particularly effective, allowing for high conversion rates and the potential for enzyme reuse. academax.com

Table 1: Enzyme-Catalyzed Dynamic Kinetic Resolution of Tetrahydroisoquinoline-1-carboxylic Acid Derivatives

| Substrate | Enzyme | Reaction Conditions | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (±)-Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | Candida antarctica lipase B (CAL-B) | Aqueous NH4OAc buffer (pH 8.5), 30°C | (1R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | >99% | >87% | researchgate.net |

| (±)-Ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | Candida antarctica lipase B (CAL-B) | iPr2O:MeCN (3:2), Pr2NH | (1R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | >99% | >87% | researchgate.net |

| (±)-Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Candida antarctica lipase B (CAL-B) | Toluene/acetonitrile (B52724) (4:1), H2O, dipropylamine | (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | 96% | 80% | researchgate.net |

This table presents a selection of results from enzyme-catalyzed dynamic kinetic resolution experiments on various tetrahydroisoquinoline-1-carboxylic acid esters.

Mechanistic Insights into Stereocontrol in Isoquinoline Annulation

The construction of the isoquinoline core through annulation reactions offers a powerful strategy for synthesizing a wide variety of substituted derivatives. The stereocontrol in these reactions is a critical aspect, determining the spatial arrangement of substituents and, consequently, the biological activity of the final products. Various catalytic systems and reaction mechanisms have been explored to achieve high levels of stereoselectivity.

Transition metal-catalyzed reactions, particularly those employing rhodium and palladium, have been instrumental in the development of stereoselective isoquinoline annulations. For example, rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with 2-methylidenetrimethylene carbonate has been shown to produce 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. nih.gov Mechanistic studies suggest that the rhodium catalyst is crucial for both the initial C-H allylation and the subsequent N-alkylation cyclization, which dictates the stereochemical outcome. nih.gov

In a different approach, the palladium-catalyzed iminoannulation of internal alkynes with o-iodobenzaldehyde tert-butylimines provides a route to various substituted isoquinolines. nih.gov The regioselectivity of this process is influenced by the electronic nature of the alkyne substituents. nih.gov

Furthermore, visible light has been utilized to mediate the synthesis of isoquinolines from isocyanides and acyl peroxides. In this process, a singlet-excited isocyanide initiates the decomposition of the acyl peroxide to generate aryl or alkyl radicals. These radicals then attack the isocyanide, leading to an imidoyl radical that subsequently cyclizes to form the isoquinoline ring. organic-chemistry.org The stereochemistry of the final product in such radical-mediated cyclizations is governed by the transition state of the cyclization step.

Mechanistic investigations involving deuterium (B1214612) labeling have provided insights into the regioselectivity of hydrosilylation reactions of isoquinolines. nih.gov These studies suggest a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. The observed regioselectivity is attributed to the photochemical generation of more electron-deficient radicals at specific positions of the isoquinoline ring. nih.gov

The annulation of benzamides with alkynes via C–H/N–H activation, often catalyzed by ruthenium complexes, is another important method for constructing isoquinolone rings. mdpi.com The use of a bidentate-directing group, such as N-amino-7-azaindole, can promote selective C-H bond activation, thereby controlling the regiochemistry of the annulation. mdpi.com

Structure Activity Relationship Sar Studies of 6 Hydroxy 1,2 Dihydroisoquinolin 3 4h One Analogues

Positional and Substituent Effects on Biological Activity

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic influence of substituents on the isoquinoline (B145761) framework and its analogues is a crucial factor in modulating biological activity. Research across similar heterocyclic scaffolds consistently demonstrates that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter a compound's efficacy, often in a target-dependent manner.

For instance, in studies on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues, which are structurally related to the core compound, derivatives bearing electron-donating alkyl and alkoxy groups were identified as potent urease inhibitors. acs.org An o-dimethyl-substituted analogue was found to be the most potent in this series. acs.org Similarly, research on 2-hydroxy-1H-isoindole-1,3-diones, another related heterocyclic system, found that substituents with strong electron-donating properties at the 6-position enhanced cytostatic activity, whereas compounds with an electron-withdrawing group at the same position showed lower activity. nih.gov The presence of EDGs like hydroxy or methoxy (B1213986) groups on the phenylethylamine precursor is also known to favor the crucial cyclization step during the synthesis of tetrahydroisoquinoline (THIQ) derivatives. nih.govresearchgate.net

Conversely, in other contexts, electron-withdrawing groups are essential for activity. In a series of quinazoline (B50416) derivatives designed as EGFR-HER2 inhibitors, para-substitution of a phenyl moiety with various EWGs (such as -Cl, -Br, -F, and -SO₂CH₃) led to higher inhibitory activity compared to analogues with EDGs (-CH₃ and -OCH₃). mdpi.com Likewise, studies on thieno[2,3-b]pyridine (B153569) derivatives revealed that only compounds bearing a cyano (-CN) group, a strong EWG, were effective at decreasing the expression of the FOXM1 protein. mdpi.com These findings underscore that the effect of a substituent is not absolute but is instead dictated by the specific molecular interactions within the target's binding site. youtube.com

Table 1: Effect of Electronic Groups on Biological Activity in Isoquinoline-Related Scaffolds

| Scaffold/Target | Substituent Type | Effect on Activity |

| N-Aryl-3,4-dihydroisoquinoline carbothioamides (Urease Inhibitors) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increased Potency acs.org |

| 2-Hydroxy-1H-isoindole-1,3-diones (Cytostatic Agents) | Electron-Donating (at C-6) | Enhanced Activity nih.gov |

| 2-Hydroxy-1H-isoindole-1,3-diones (Cytostatic Agents) | Electron-Withdrawing (at C-6) | Decreased Activity nih.gov |

| Quinazoline Derivatives (EGFR/HER2 Inhibitors) | Electron-Withdrawing (e.g., -Cl, -Br) | Increased Potency mdpi.com |

| Quinazoline Derivatives (EGFR/HER2 Inhibitors) | Electron-Donating (e.g., -CH₃, -OCH₃) | Decreased Potency mdpi.com |

Role of Aromatic and Heteroaromatic Ring Substitutions

Substitutions on aromatic and heteroaromatic rings attached to the main isoquinoline structure are pivotal for modulating biological activity. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In the development of tetrahydroisoquinoline-based inhibitors of M. tb ATP synthase, SAR studies revealed that large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated. nih.gov For the 8-position, an N-methylpiperazine group was identified as the preferred substituent. nih.gov The strategic placement of different heterocyclic functional groups on the core backbone is consistently highlighted as a vital method for modulating the biological potential of the resulting compounds. nuph.edu.uaresearchgate.net

Further illustrating the importance of these substitutions, a series of 6-aryl-semicarbazone-4-anilino-quinazoline derivatives showed that a 4-hydroxy substitution on the appended phenyl ring led to remarkable antiproliferative activity, surpassing that of the reference drug afatinib (B358) in several cell lines. mdpi.com The fusion of additional rings to the core structure also yields potent compounds. For example, the synthesis of dihydrothieno[2,3-c]isoquinolines, where a thiophene (B33073) ring is fused to the isoquinoline moiety, has produced derivatives with promising antifungal activity. arkat-usa.org These examples show that both the type and position of substituents on external aromatic or heteroaromatic rings are key variables in the design of bioactive analogues.

Influence of Linker Length and Functionality in Conjugated Systems

SAR studies on 5,8-disubstituted tetrahydroisoquinolines with a side chain at the 7-position demonstrated the importance of the linking group's functionality. nih.gov Linkers such as a methylene (B1212753) (-CH₂-) or an amide (-CONH-) were found to be more effective than ketone (-CO-) or keto-methylene (-COCH₂-) linkers. nih.gov This suggests that the precise positioning and orientation of a terminal aromatic ring, as dictated by the linker, is crucial for optimal binding to the biological target. nih.gov

In a different study involving HIV-1 integrase inhibitors based on a dihydroxyisoquinolinone scaffold, researchers systematically increased the length of the spacer between the core metal-chelating region and a halophenyl group to optimize activity. nih.gov The flexibility of the linker has also been shown to be a key factor. The introduction of a small, flexible glycine (B1666218) (Gly) linker in a polymer-drug conjugate was found to alter the spatial conformation of the entire molecule, promoting synergistic drug release and significantly enhancing biological activity. researchgate.net

Table 2: Influence of Linker Characteristics on Activity of Analogue Systems

| Analogue System | Linker Modification | Observation |

| 7-Linked Tetrahydroisoquinolines | Varied linker functionality (-CH₂-, -CONH- vs. -CO-, -COCH₂-) | -CH₂- and -CONH- linkers were more effective, highlighting the importance of terminal ring positioning. nih.gov |

| Dihydroxyisoquinolinone HIV-1 Inhibitors | Increased spacer length | Systematic modification was used to optimize inhibitor potency. nih.gov |

| Polymer-Drug Conjugates | Introduction of a flexible Glycine linker | Modified the conjugate's spatial conformation and improved biological activity. researchgate.net |

| Antibody-Drug Conjugates (ADCs) | Dipeptide linker stereochemistry (l-Ala-l-Ala) | Provided the highest therapeutic index compared to other diastereomers. nih.gov |

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional structure and conformational flexibility of 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one analogues are intrinsically linked to their pharmacological activity. The specific shape and stereochemistry of a molecule determine how it fits into a biological target, influencing binding affinity and subsequent biological response.

Stereochemical Preferences and Conformational Dynamics of the Dihydroisoquinoline Ring System

Chirality is a fundamental aspect of the SAR of isoquinoline derivatives. The introduction of chiral centers, particularly at the C1 position of the dihydroisoquinoline ring, can lead to significant differences in biological activity between enantiomers. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines to produce specific chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is a key strategy for accessing compounds with desired pharmacological profiles. rsc.org

The critical role of stereochemistry is evident in studies of related chiral compounds. For instance, in an investigation of nature-inspired 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) stereochemistry exhibited significant antiplasmodial activity. nih.govresearchgate.net This pronounced difference suggests that biological processes such as membrane transport can be highly stereoselective. nih.govresearchgate.net The conformation of the ring system itself is stabilized by various non-covalent interactions. In related quinolinone structures, strong intramolecular hydrogen bonds have been shown to play an important role in defining the crystal packing and, by extension, the preferred molecular conformation. helsinki.fi

Structure-Conformation-Activity Relationships of Active Analogues

A clear relationship exists between a molecule's conformation and its observed biological activity. Molecular modeling and quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for elucidating these connections. For 3,4-dihydroisoquinolin-1(2H)-one derivatives active against the phytopathogen Pythium recalcitrans, 3D-QSAR models highlighted the structural necessity of a C4-carboxyl group for activity, providing a conformational basis for the observed efficacy. nih.govrsc.org

The influence of stereochemistry extends beyond the core ring to any attached linkers. In the development of an antibody-drug conjugate, four different diastereomers of a dipeptide linker were synthesized. nih.gov Preclinical evaluation revealed that the conjugate incorporating the L-Ala-L-Ala linker configuration possessed the highest therapeutic index, demonstrating a direct link between linker stereochemistry and the balance of antitumor activity and toxicity. nih.gov Similarly, molecular modeling of 3-Br-acivicin analogues has shed light on the specific structural and stereochemical features required for efficient and irreversible binding to its target enzyme. nih.govresearchgate.net These findings collectively affirm that a comprehensive understanding of the three-dimensional structure and conformational possibilities is essential for the rational design of potent and selective this compound analogues.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds, thereby prioritizing synthesis and testing efforts. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

Ligand-Based and Structure-Based QSAR Approaches

The methodologies for developing QSAR models are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. It relies solely on the information from a series of molecules (ligands) that are known to interact with the target. By comparing the structural features and physicochemical properties of these ligands with their measured biological activities, a mathematical model is constructed. For instance, a study on isoquinolone derivatives as JNK1 inhibitors successfully employed Holographic QSAR (HQSAR) and Topomer Comparative Molecular Field Analysis (Topomer CoMFA) to build predictive models. acs.org These models helped in designing new compounds with potentially high inhibitory activity. acs.org Similarly, QSAR studies on other isoquinoline derivatives have been conducted to understand their potential as anticancer and antimicrobial agents. nih.govnih.gov

However, for this compound, a critical prerequisite for ligand-based QSAR is missing: a curated dataset of its analogues with corresponding biological activity data. Extensive searches have not yielded studies presenting such a series of compounds and their activities, thus precluding the development of ligand-based QSAR models.

Structure-Based QSAR: This method is applicable when the 3D structure of the target protein is available, typically determined through techniques like X-ray crystallography or NMR spectroscopy. In this approach, the ligands are docked into the binding site of the target protein, and the interaction energies and geometries are used as descriptors to build the QSAR model. This provides a more direct understanding of how structural modifications on the ligand can enhance its binding affinity and, consequently, its biological activity. An example of this approach is the structure-based QSAR analysis of 4-hydroxy-5,6-dihydropyrones as HIV-1 protease inhibitors, which utilized the crystal structure of the enzyme to guide the study. nih.gov

In the case of this compound, not only is there a lack of a defined biological target with a known structure, but there is also no available data on its binding affinity or that of its analogues to any specific protein. This absence of fundamental data makes the application of structure-based QSAR methods currently impossible.

While research exists on structurally related compounds like 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which have been investigated for various therapeutic applications, the specific SAR and QSAR data for analogues of this compound are not present in the available literature. nih.gov

Data on Analogues and Biological Activity

The following table would typically be populated with data from SAR studies, forming the basis for QSAR model development. The absence of such data in the literature for the specified compound underscores the current research gap.

| Compound ID | Modification on Core Structure | Biological Activity (e.g., IC₅₀, Kᵢ) |

| Data Not Available | ||

The creation of a detailed scientific article focusing on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of this compound analogues is not feasible at this time due to a lack of published research on this specific chemical entity. The foundational data required for such an analysis, namely a series of synthesized analogues and their corresponding biological activities, does not appear to be publicly available. While the broader class of isoquinolines and isoquinolones has been the subject of numerous SAR and QSAR studies for various biological targets, these findings cannot be extrapolated to the specific compound of interest without violating scientific accuracy and the strict constraints of the requested scope. Future research initiatives that synthesize and evaluate a library of this compound analogues are necessary before a meaningful SAR and QSAR analysis can be performed.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of interest.

Studies on derivatives of the dihydroisoquinolinone scaffold have revealed key insights into their binding modes with various protein targets, particularly with enzymes like poly(ADP-ribose) polymerase (PARP). While direct studies on 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one are limited, research on analogous structures, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, has demonstrated critical interactions within the PARP active site. These interactions often involve hydrogen bonds with residues like Glycine (B1666218) and Serine, as well as π-π stacking interactions with Tyrosine residues, which are crucial for the stabilization of the ligand-protein complex. For instance, the lactam ring of the dihydroisoquinolinone core is often pivotal in forming these hydrogen bonds.

In a study focused on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which are structurally similar to the dihydroisoquinolinone core, computational analysis of a 6-hydroxy substituted analog highlighted the importance of the hydroxyl group in forming specific interactions within the target binding site. This suggests that the 6-hydroxy moiety of the title compound could play a significant role in its binding affinity and selectivity for specific biological targets.

| Target Protein | Key Interacting Residues (for Analogs) | Type of Interaction |

| Poly(ADP-ribose) polymerase (PARP) | Glycine, Serine, Tyrosine | Hydrogen Bonding, π-π Stacking |

| Cyclin-Dependent Kinase 6 (CDK6) | Leucine, Alanine, Histidine | Hydrophobic, Hydrogen Bonding |

| Aromatase | Arginine, Isoleucine | Hydrogen Bonding, Hydrophobic |

This table is generated based on findings for structurally related dihydroisoquinoline derivatives.

A critical aspect of molecular docking is its ability to predict the biological activity of a compound. The docking score, a numerical value that represents the binding affinity, is often correlated with in vitro experimental data, such as the half-maximal inhibitory concentration (IC50). For various series of dihydroisoquinolinone derivatives, researchers have observed a good correlation between the calculated docking scores and their measured inhibitory activities against targets like PARP.

For example, derivatives with lower (more negative) docking scores, indicating stronger predicted binding, have often been found to exhibit lower IC50 values, signifying higher potency. This correlation, however, is not always linear and can be influenced by various factors including the specific scoring function used and the flexibility of the protein target. Such studies underscore the utility of molecular docking in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and the stability of the complex over time. MD simulations of dihydroisoquinolinone derivatives complexed with their protein targets have been employed to assess the stability of the predicted binding modes. These simulations can reveal subtle changes in the protein structure upon ligand binding and highlight the key interactions that persist over the simulation period, thus providing a more accurate representation of the binding event.

De Novo Design and Virtual Screening for Novel Dihydroisoquinoline-Based Ligands

The dihydroisoquinolinone scaffold has served as a valuable starting point for the de novo design and virtual screening of novel ligands. nih.govnih.gov De novo design involves the computational construction of novel molecules with desired properties, often by assembling molecular fragments within the binding site of a target protein. The rigid structure of the dihydroisoquinolinone core makes it an attractive scaffold for such design strategies.

Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific target. Dihydroisoquinolinone-based libraries have been virtually screened against various targets, including kinases and PARP, leading to the identification of potential lead compounds for further development. mdpi.comresearchgate.net These computational approaches significantly accelerate the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of a compound in solution.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, 6-hydroxy-1,2-dihydropyridin-2-one, the ¹H NMR spectrum showed a non-symmetric pyridone molecule with an N-H proton signal at δ = 11.47 ppm. The aromatic region of the spectrum indicated that the three protons on the aromatic backbone were in different chemical environments, with distinct chemical shifts at δ = 7.66, 6.91, and 6.60 ppm. While this data is for a different molecule, it illustrates the type of information that would be obtained for 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For the same related pyridone compound, the ¹³C NMR spectrum displayed signals at 163.7, 147.0, 142.2, 114.9, and 108.5 ppm, corresponding to the different carbon atoms in the molecule. In the analysis of derivatives of 3,4-dihydroisoquinolin-1(2H)-one, ¹³C NMR spectra were also critical for structural confirmation.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 6-Hydroxy-1,2-dihydropyridin-2-one | ¹H | 11.47 | bs | - |

| ¹H | 7.68 | t | - | |

| ¹H | 6.91 | d | - | |

| ¹H | 6.60 | d | - | |

| ¹³C | 163.7 | - | - | |

| ¹³C | 147.0 | - | - | |

| ¹³C | 142.2 | - | - | |

| ¹³C | 114.9 | - | - | |

| ¹³C | 108.5 | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 163.17 g/mol . In a mass spectrometry experiment, this compound would be expected to show a molecular ion peak corresponding to this mass.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For various derivatives of 3,4-dihydroisoquinolin-1(2H)-one, HRMS (ESI) was used to confirm their calculated molecular formulas. For example, the calculated m/z for [M+H]⁺ of C₂₂H₁₈NO₃ was 344.1287, with the found value being 344.1277.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. While specific fragmentation data for this compound is not detailed in the provided search results, analysis of related structures would suggest potential fragmentation pathways involving the loss of small molecules such as CO, H₂O, or cleavage of the dihydroisoquinolinone ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule shows absorption bands corresponding to the vibrations of specific bonds.

For this compound, characteristic IR absorption bands would be expected for the following functional groups:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H group.

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

C=C stretch: Bands in the 1450-1600 cm⁻¹ region due to the aromatic ring.

C-O stretch: An absorption in the 1200-1300 cm⁻¹ range for the phenolic C-O bond.

In a study of a related compound, 6-hydroxy-1,2-dihydropyridin-2-one, the IR spectrum showed absorption bands at 1596 cm⁻¹, 1333 cm⁻¹, 825 cm⁻¹, 772 cm⁻¹, and 706 cm⁻¹.

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Amide | N-H stretch | 3200-3400 |

| Amide Carbonyl | C=O stretch | 1650-1680 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Phenolic Ether | C-O stretch | 1200-1300 |

X-ray Diffraction for Solid-State Structure Elucidation

While X-ray diffraction data for this compound itself is not available in the provided search results, studies on related compounds highlight the utility of this method. For instance, the crystal structure of 6-hydroxy-1,2-dihydropyridin-2-one was determined, revealing details about its solid-state conformation and intermolecular interactions, such as hydrogen bonding. In another study, single-crystal X-ray diffraction was used to characterize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one. The data obtained from such an analysis for this compound would be presented in a crystallographic data table.

Table 3: Representative Crystallographic Data for a Related Compound (Note: Specific data for this compound is not available. The following is an example based on a related structure.)

| Parameter | Value |

| Chemical Formula | C₃₀H₃₀N₆O₁₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.58785 (4) |

| b (Å) | 16.83642 (8) |

| c (Å) | 19.55978 (10) |

| β (°) | 103.7319 (5) |

| Volume (ų) | 3067.19 (3) |

| Z | 4 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating enantiomers in chiral analysis. A vendor of a related compound, 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, reports a purity of ≥ 97% as determined by HPLC.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be developed. This would involve using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected by a UV detector at a wavelength where it exhibits strong absorbance. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound does not have a chiral center, chiral analysis is not applicable. However, for derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) that are chiral, HPLC is essential for separating and quantifying the enantiomers.

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of isoquinoline (B145761) and its derivatives has been a subject of intense study, but traditional methods often involve harsh conditions, toxic reagents, and poor atom economy. rsc.orgnih.gov Future research must prioritize the development of novel, efficient, and sustainable synthetic routes to 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one. The integration of green chemistry principles is paramount to reduce the environmental impact of chemical synthesis. chemistryjournals.netresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for isoquinolinone synthesis. nih.govresearchgate.net

Metal-Catalyzed Reactions: The use of catalysts like palladium, rhodium, and cobalt can enable highly efficient and regioselective C-H activation and annulation reactions to construct the dihydroisoquinolone core. organic-chemistry.orgorganic-chemistry.orgacs.org

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, improving atom economy and reducing waste. nih.gov

Visible-Light Photocatalysis: This emerging area offers mild and sustainable conditions for activating molecules, providing a green alternative to traditional methods. nih.gov

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a critical step toward sustainability. rsc.orgchemistryjournals.net

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Catalyst/Condition |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Scalability, specialized equipment required | Palladium catalysts, acidic catalysts (e.g., Nafion® NR50) nih.gov |

| Metal-Catalyzed C-H Annulation | High atom economy, high regioselectivity | Catalyst cost and toxicity, removal of metal residues | Rhodium(III), Cobalt(III), Palladium organic-chemistry.org |

| Visible-Light Photocatalysis | Mild conditions, sustainable energy source, high selectivity | Requires suitable photocatalysts, potential for side reactions | Organic dyes, transition metal complexes nih.gov |

| Multicomponent Reactions | High efficiency, molecular diversity, reduced waste | Optimization of reaction conditions can be complex | Various catalysts depending on the specific reaction nih.gov |

Comprehensive Mechanistic Elucidation of Identified Biological Activities

Isoquinoline alkaloids and their synthetic derivatives are known to exhibit a vast array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.comsemanticscholar.org A significant research gap exists in identifying the biological targets of this compound and elucidating the molecular mechanisms behind its potential activities.

Future research should focus on:

Target Identification: Employing modern chemical biology techniques to identify the specific proteins or nucleic acids with which the compound interacts. Methods like biotin-labeling and affinity chromatography can be used to pull down binding partners from cell lysates for identification by mass spectrometry. nih.gov

Enzymatic and Cellular Assays: Once a biological activity is observed, detailed enzymatic and cell-based assays are needed to quantify the compound's effect and understand its mode of action.

Structural Biology: Co-crystallizing the compound with its identified target protein can provide atomic-level insights into the binding interactions, guiding further analogue design.

Chemical-Genetic Profiling: This approach can help elucidate the mechanism of action by identifying genetic mutations that confer resistance or sensitivity to the compound. amanote.com

Targeted Design of Highly Selective and Potent Analogues for Specific Biological Targets

Once a primary biological target for this compound is identified, the next crucial step is the rational design of analogues with improved potency, selectivity, and drug-like properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold at various positions (e.g., the phenyl ring, the nitrogen atom, and the lactam ring) and assessing the impact on biological activity. nih.govnih.gov SAR analysis can reveal which functional groups are critical for potency and selectivity. nih.gov

Fragment-Based Drug Discovery (FBDD): This method involves screening small molecular fragments to identify those that bind to the target. researchoutreach.org These "hit" fragments can then be grown or merged to create more potent lead compounds. The isoquinoline scaffold is an excellent template for FBDD. researchoutreach.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles while retaining or enhancing biological activity.

| Compound | Modification on Core Scaffold | IC50 (nM) | Selectivity vs. Kinase B |

|---|---|---|---|

| Parent Scaffold | 6-OH | 5,200 | 2-fold |

| Analogue 7.3.1 | 6-OCH3 | 4,800 | 3-fold |

| Analogue 7.3.2 | 6-OH, 8-Fluoro | 950 | 15-fold |

| Analogue 7.3.3 | 6-OH, N-Methyl | 2,100 | 5-fold |

| Analogue 7.3.4 | 6-OH, 4-Bromo | 450 | 50-fold |

Integration of Advanced Computational Methods in Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery for accelerating the lead optimization process. mdpi.com Applying these methods to the this compound scaffold can save significant time and resources.

Future research should integrate:

Molecular Docking: Simulating the binding of designed analogues into the active site of a target protein to predict binding affinity and orientation. This helps prioritize which compounds to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov 3D-QSAR models can generate contour maps that highlight regions where steric or electronic modifications would be beneficial. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the compound-protein complex over time to assess the stability of the interaction.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Investigation of Multi-Targeting Potential of this compound Derivatives

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Drugs that can modulate several targets simultaneously, known as multi-target agents, can offer superior efficacy and a lower likelihood of drug resistance. mdpi.comspringernature.com The isoquinolinone scaffold has shown promise in the development of multi-receptor agents. nih.gov

A significant future direction is to explore the polypharmacology of this compound derivatives. This involves:

Broad-Panel Screening: Testing active compounds against a wide range of receptors, kinases, and enzymes to identify any off-target activities that could be therapeutically beneficial.

Rational Design of Multi-Target Ligands: Intentionally designing single molecules that can interact with two or more distinct biological targets. This can be achieved by merging pharmacophores of known inhibitors for different targets onto the isoquinolinone scaffold.

Systems Biology Approaches: Using computational and experimental systems biology to understand how modulating multiple targets affects cellular networks and disease pathology.

Development of Research Tools and Chemical Probes Based on the Core Scaffold

Beyond therapeutic applications, the this compound scaffold can be developed into valuable chemical probes to study biological processes. mskcc.org Quinoline (B57606) and isoquinoline derivatives are known for their fluorescent properties and have been used to create probes for bioimaging. crimsonpublishers.comresearchgate.netnih.gov

Future research should aim to:

Synthesize Fluorescent Probes: Modify the scaffold to create compounds that can visualize specific cellular components (like lipid droplets) or detect the presence of certain ions or reactive oxygen species in living cells. crimsonpublishers.com

Develop Affinity-Based Probes: Attach biotin or other tags to the molecule to facilitate the identification and isolation of its binding partners within the cell. nih.gov

Create Photoaffinity Labels: Incorporate a photoreactive group that, upon exposure to UV light, will form a permanent covalent bond with the target protein, allowing for unambiguous target identification.

The development of such tools would not only advance our understanding of the compound's own mechanism of action but also provide the broader scientific community with novel instruments to investigate cellular biology. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one and its derivatives?

- Methodological Answer : A common approach involves nitration followed by reduction and functionalization. For example, 6-nitro derivatives are synthesized using nitric acid at low temperatures (−25°C), then reduced to 6-amino derivatives using zinc in acetic acid/THF. Subsequent acylation with various acyl chlorides (e.g., acetyl, benzoyl) under anhydrous DMA conditions yields diverse analogs (e.g., 1b, 1c). Key steps include refluxing with 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate .

- Characterization : Products are validated via melting points, ESI-MS (e.g., m/z 193 for nitro derivatives), and ¹H NMR (e.g., δ 8.19–8.11 ppm for aromatic protons) .

Q. How are 1,2-dihydroisoquinolin-3(4H)-one derivatives structurally characterized?

- Analytical Workflow :

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 193 [M+H⁺] for nitro derivatives).

- ¹H NMR : Distinct signals include aromatic protons (δ 7.38–8.19 ppm) and methylene groups (e.g., δ 4.62 ppm for CH₂ in position 2) .

- Chromatography : Silica gel TLC with ethyl acetate/hexane (1:3) is used for purity assessment .

Q. What biological activities are associated with this compound derivatives?

- Key Findings : Derivatives exhibit acetylcholinesterase (AChE) inhibition, critical for neurodegenerative disease research. For example, N-acetylated analogs (e.g., 2b, 2c) show enhanced activity due to improved binding to AChE’s peripheral anionic site .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 6-amino derivatives?

- Experimental Design :

- Temperature Control : Reduction of nitro groups (e.g., Zn/CH₃COOH/THF) requires precise temperature modulation (0–25°C) to avoid over-reduction .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd₂(dba)₃) with PtBu₃ ligands enhance coupling reactions for aryl-substituted derivatives, achieving yields >85% .

- Data-Driven Optimization : Use factorial design (e.g., orthogonal arrays) to test variables like solvent polarity, reaction time, and catalyst loading .

Q. How to resolve contradictions in biological activity data for structurally similar analogs?

- Case Study : Derivatives with para-substituted benzoyl groups (e.g., 1d vs. 1f) may show divergent AChE inhibition due to steric hindrance or electronic effects.

- Resolution Strategy :

- Docking Studies : Compare binding modes using software like AutoDock to identify key interactions (e.g., π-π stacking vs. hydrogen bonding).

- Statistical Analysis : Apply regression models to correlate substituent properties (Hammett σ values) with IC₅₀ data .

Q. What strategies improve the solubility and bioavailability of 6-Hydroxy derivatives?

- Functionalization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at position 2 or 6 while preserving the core scaffold.

- Prodrug Approaches : Convert the hydroxyl group to a phosphate ester for enhanced membrane permeability, followed by enzymatic cleavage in vivo .

Q. How to validate the purity of intermediates in multi-step syntheses?

- Quality Control Protocol :

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <0.1%.

- NMR Purity Index : Integrate residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) to estimate purity thresholds .

Methodological Challenges

Q. What are the limitations of current synthetic routes for scaling up 6-Hydroxy derivatives?

- Key Issues :

- Low Yields : Nitration steps may produce regioisomers, requiring tedious chromatographic separation .

- Safety Concerns : Use of NaN₃ in diazotization reactions poses explosion risks; alternatives like tert-butyl nitrite are safer but less efficient .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.